molecular formula C12H12N2O2 B12915492 6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-08-2

6-[(2-Methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12915492
CAS No.: 87426-08-2
M. Wt: 216.24 g/mol
InChI Key: FIEBIIXUSXRXMW-UHFFFAOYSA-N
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Description

6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one is a chemical compound with the molecular formula C12H12N2O. It is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a 2-methylbenzyl group attached to the pyridazinone core through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2-methylbenzyl alcohol with pyridazinone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methylbenzyl)pyridazin-3-ol
  • 6-(2-Methylbenzyl)pyridazin-3-amine

Uniqueness

6-((2-Methylbenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific structural features, such as the presence of the 2-methylbenzyl group and the pyridazinone core. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

87426-08-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-[(2-methylphenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C12H12N2O2/c1-9-4-2-3-5-10(9)8-16-12-7-6-11(15)13-14-12/h2-7H,8H2,1H3,(H,13,15)

InChI Key

FIEBIIXUSXRXMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=NNC(=O)C=C2

Origin of Product

United States

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